(2-Chlorothiazol-4-yl)methanamine

Lipophilicity Drug‑likeness Fragment‑based drug discovery

FBDD and med-chem programs often stall when building blocks lack orthogonal reactive handles for sequential elaboration. This 2,4-disubstituted thiazole solves that: - Cl at C-2 enables Pd-catalyzed cross-coupling; aminomethyl at C-4 permits Boc/Fmoc protection for chemoselective synthesis. - Computed logP 0.0, MW <150 Da satisfies Rule of Three for fragment libraries. - ≥97% purity with orthogonal QC (NMR, HPLC, GC); multi-vendor availability ensures supply-chain resilience for iterative campaigns.

Molecular Formula C4H5ClN2S
Molecular Weight 148.608
CAS No. 139425-75-5
Cat. No. B588703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chlorothiazol-4-yl)methanamine
CAS139425-75-5
Molecular FormulaC4H5ClN2S
Molecular Weight148.608
Structural Identifiers
SMILESC1=C(N=C(S1)Cl)CN
InChIInChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
InChIKeyBEONHKYAZHIDOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2‑Chlorothiazol‑4‑yl)methanamine: Physicochemical Profile and Identity


(2‑Chlorothiazol‑4‑yl)methanamine (CAS 139425‑75‑5) is a small‑molecule heterocyclic building block with the formula C₄H₅ClN₂S and molecular weight 148.61 g mol⁻¹ [REFS‑1]. It belongs to the 2,4‑disubstituted thiazole family, combining a primary aminomethyl handle at the 4‑position with a chlorine atom at the 2‑position of the thiazole ring. The compound is supplied as a free base (typically ≥ 95 % purity) [REFS‑2] and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programmes. Its value as a procurement target rests on the unique reactivity conferred by the chlorine substituent, which enables orthogonal downstream chemistry not possible with non‑halogenated or otherwise‑substituted analogs.

Selection
Synthetic intermediate with orthogonal 2-Cl / 4-CH₂NH₂ reactivity
Enables sequential Pd-catalysed cross-coupling and amine protection strategies
Fit
Balanced computed log P (0.0) and moderate molecular weight (148.6 Da)
Supports fragment-based drug discovery and medicinal chemistry library synthesis
Context
Distinct IP space relative to 5-yl regioisomer
4-yl regioisomer not linked to neonicotinoid metabolite patents; supports agrochemical lead generation with freedom-to-operate review

Non‑Interchangeability of (2‑Chlorothiazol‑4‑yl)methanamine


Thiazole‑4‑methanamine analogs differ in the substituent at the 2‑position (Cl, F, Br, CH₃, H). This remote substituent exerts a decisive influence on both physicochemical descriptors and chemical reactivity. Computed log P values range from −0.1 (2‑fluoro) to 0.9 (2‑bromo), while molecular weight spans 114–193 Da across the series [REFS‑1][REFS‑2]. The electron‑withdrawing chlorine atom also polarises the thiazole ring, activating the 2‑position toward nucleophilic aromatic substitution (SɴAr) in a manner distinct from the fluoro or methyl analogs [REFS‑3]. Furthermore, the regioisomeric (2‑chlorothiazol‑5‑yl)methanamine is a known metabolite of the neonicotinoid insecticide thiamethoxam, whereas the 4‑yl isomer shares neither this metabolic profile nor the same patent‑protected synthetic routes [REFS‑4]. Consequently, procurement decisions that treat any 2‑substituted thiazole‑4‑methanamine as a generic replacement risk altered reactivity, divergent ADME‑relevant properties, and regulatory misalignment.

Target 2-Chloro XLogP3 0.0; cross-coupling handle
Substitute Risk 2-Fluoro or 2-Methyl analogs lack Pd-catalysis leaving group, may block downstream library synthesis.
Target 4-yl Isomer Non-metabolite; generic IP landscape
Substitute Risk 5-yl regioisomer is a thiamethoxam metabolite with dedicated process patents; may introduce freedom-to-operate constraints.

(2‑Chlorothiazol‑4‑yl)methanamine: Differentiation Evidence


Lipophilicity and Molecular Weight by Halogen Type

Within the 2‑X‑thiazol‑4‑yl‑methanamine series (X = H, F, Cl, Br, CH₃), the chlorine substituent provides a central log P value (XLogP3‑AA = 0.0) and molecular weight (148.6 Da) [REFS‑1]. The 2‑fluoro analog is more polar (XLogP3‑AA ≈ −0.1; MW 132.2 Da) while the 2‑bromo analog is more lipophilic (XLogP3‑AA = 0.9; MW 193.1 Da) [REFS‑2]. The 2‑methyl analog (XLogP3‑AA = 0.2; MW 128.2 Da) and the unsubstituted parent (MW 114.2 Da) both lack the synthetic handle for downstream cross‑coupling [REFS‑1].

Lipophilicity & MW by Halogen
Cross-study comparable
XLogP3-AA = 0.0; MW = 148.6 Da vs. 2-F: −0.1, 132.2 Da | 2-Br: 0.9, 193.1 Da | 2-CH₃: 0.2, 128.2 Da
Chloro sits at median log P / MW, balancing fragment-like physicochemical space.
Data to verify: computed descriptors, no experimental log P for free base.
Lipophilicity Drug‑likeness Fragment‑based drug discovery

Regioisomer Differentiation: 4‑yl vs. 5‑yl

The 5‑yl regioisomer (2‑chlorothiazol‑5‑yl)methanamine (CAS 120740‑08‑1) is a well‑characterised metabolite of the neonicotinoid insecticide thiamethoxam and is protected by dedicated process patents (e.g., US 6,326,497, JP 7‑14916 B) [REFS‑1]. The 4‑yl regioisomer (CAS 139425‑75‑5) does not appear in any published metabolite pathway or insecticidal patent, and its synthetic routes are distinct from those described for the 5‑yl isomer [REFS‑2].

Regioisomer: 4-yl vs. 5-yl
Head-to-head
Distinct IP and metabolic profile 4-yl: no insecticide patent or metabolite status. 5-yl: thiamethoxam metabolite; patents US 6,326,497, JP 7-14916 B.
Procurement of 4-yl isomer avoids neonicotinoid patent landscape.
Source review: patent database search April 2026.
Regioisomerism Intellectual property Agrochemical intermediate

Cross-Coupling Reactivity Advantage

2‑Chlorothiazoles are established substrates for palladium‑catalysed cross‑coupling reactions (Suzuki, Negishi, Buchwald‑Hartwig) under conditions where the 2‑fluoro analog is inert and the 2‑methyl analog lacks a leaving group [REFS‑1]. A review of thiazole reactivity confirms that 2‑chlorothiazole and 2‑chlorobenzothiazole are viable substrates for Pd‑catalysed transformations, whereas 2‑fluorothiazoles require harsher conditions or specialised catalysts [REFS‑2]. The primary amine at the 4‑position can be orthogonally protected (e.g., as the Boc‑carbamate, CAS 1258934‑67‑6), allowing sequential functionalisation at both the 2‑ and 4‑positions [REFS‑3].

Cross-Coupling Reactivity
Class-level inference
C–Cl is competent Pd(0) oxidative addition substrate 2-F analog inert; 2-CH₃ lacks leaving group. No direct kinetic data for free amine.
Supports diverse library synthesis via robust Pd-catalysed methods.
Class-level reactivity from thiazole literature; verify with protected substrate.
Cross‑coupling C–C bond formation Late‑stage functionalisation

Purity Specification Benchmarking

Multiple independent suppliers report a minimum purity specification of 95–97 % for (2‑chlorothiazol‑4‑yl)methanamine (free base), with batch‑specific QC data (NMR, HPLC, GC) available from vendors such as Bidepharm [REFS‑1]. This compares favourably with the 2‑bromo analog, which is typically supplied at 95–98 %, and the 2‑fluoro analog at 95–98 %, but the chloro analog benefits from greater vendor diversity and competitive pricing at the 1–5 g scale [REFS‑2].

Purity Specification
Data to verify
≥ 97% (free base) QC: NMR, HPLC, GC. Multi-vendor availability at 1–5 g scale.
Meets medicinal chemistry building block norms; mitigates single-source supply risk.
Vendor specs Q1 2026; batch-specific COA review recommended.
Quality control Purity specification Vendor comparison

(2‑Chlorothiazol‑4‑yl)methanamine: Application Scenarios


Fragment Library with Balanced Properties

When constructing a fragment library for FBDD (fragment‑based drug discovery) campaigns, the chloro analog offers a computed log P of 0.0 and MW < 150 Da, satisfying the Rule of Three. This places it in a favourable lipophilicity window relative to both the more polar 2‑fluoro analog and the more lipophilic 2‑bromo analog, as established in Section 3 [REFS‑1].

Orthogonal C‑2 and C‑4 Functionalisation

The chlorine at C‑2 is a competent leaving group for Pd‑catalysed cross‑coupling, while the aminomethyl group at C‑4 can be orthogonally protected (Boc, Fmoc) to prevent interference. This enables sequential, chemoselective elaboration at both positions, a capability not shared by the 2‑methyl or 2‑unsubstituted analogs [REFS‑2].

Agrochemical Discovery with IP Freedom

Unlike the 5‑yl regioisomer, which is embedded in the patent landscape of neonicotinoid insecticides, the 4‑yl regioisomer occupies a distinct and less encumbered IP space. This makes it a strategically safer scaffold for agrochemical lead generation where freedom‑to‑operate is a key procurement criterion [REFS‑3].

Multi-Gram Synthesis and Supply Resilience

With ≥ 97 % purity specifications, orthogonal QC documentation (NMR, HPLC, GC), and availability from multiple independent vendors at the 1–5 g scale, the chloro analog provides supply‑chain resilience that is advantageous for iterative medicinal chemistry or process chemistry campaigns [REFS‑4].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Balanced computed log P / MW profile
Confirm experimental log D and solubility in assay buffer
Orthogonal C-2 / C-4 library synthesis
C–Cl cross-coupling handle + protectable amine
Verify Pd-catalysis scope with protected substrate; monitor deprotection compatibility
Agrochemical lead generation with IP freedom
4-yl regioisomer distinct from neonicotinoid patent space
Freedom-to-operate review; confirm no metabolite overlap in target species
Multi-gram process chemistry supply
≥ 97% purity; multi-vendor QC documentation
Batch-specific COA review; assess vendor scale-up capability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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